molecular formula C8H6BrFO2 B1530027 4'-Bromo-2'-fluoro-3'-hydroxyacetophenone CAS No. 1807171-00-1

4'-Bromo-2'-fluoro-3'-hydroxyacetophenone

Cat. No. B1530027
M. Wt: 233.03 g/mol
InChI Key: YLGYKESFYOXNSI-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-3’-hydroxyacetophenone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is used as a pharmaceutical intermediate .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Bromo-2’-fluoro-3’-hydroxyacetophenone are not available in the searched resources, similar compounds like 4’-Fluoro-2’-hydroxyacetophenone have been reported to undergo Baeyer-Villiger oxidation to form 4-fluorocatechol using whole cells of Pseudomonas fluorescens ACB .


Physical And Chemical Properties Analysis

4’-Bromo-2’-fluoro-3’-hydroxyacetophenone is a solid at room temperature . It is slightly soluble in water . The compound should be stored in a refrigerator .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation and serious eye damage/eye irritation . Precautionary measures include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

1-(4-bromo-2-fluoro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(9)8(12)7(5)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGYKESFYOXNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2'-fluoro-3'-hydroxyacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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